![molecular formula C14H13ClS2 B2844714 4-Chlorophenyl 2-[(methylsulfanyl)methyl]phenyl sulfide CAS No. 337923-75-8](/img/structure/B2844714.png)
4-Chlorophenyl 2-[(methylsulfanyl)methyl]phenyl sulfide
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Description
“4-Chlorophenyl methyl sulfone” is a sulfone analog of 4-chlorophenyl methyl sulfide . It is used as an intermediate for preparing sulfur-containing xenobiotics . “4-Chlorophenyl phenyl sulfone” is also referred to as sulphenone . It participates in palladium-catalyzed amidation reaction in the presence of low CO pressures .
Molecular Structure Analysis
The molecular structure of “4-Chlorophenyl methyl sulfone” is represented by the linear formula ClC6H4SO2CH3 . The molecular structure of “4-Chlorophenyl phenyl sulfone” is represented by the linear formula ClC6H4SO2C6H5 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chlorophenyl methyl sulfone” include a molecular weight of 190.65 and a melting point of 95-98 °C (lit.) . The physical and chemical properties of “4-Chlorophenyl phenyl sulfone” include a molecular weight of 252.72 and a melting point of 90-94 °C (lit.) .Scientific Research Applications
Photochemistry of Arylsulfonium Salts
Research on arylsulfonium salts, including triphenylsulfonium and its derivatives, has shown that direct irradiation leads to the production of new rearrangement products, phenylthiobiphenyls, among other compounds. This suggests potential applications in photochemical synthesis processes where specific sulfide rearrangement is desirable. The proposed mechanism involves direct photolysis from the singlet excited states, indicating a pathway for heterolytic cleavage reactions (Dektar & Hacker, 1990).
Synthesis and Proton Conductivity of Sulfonated Poly(thiophenylene)
The development of sulfonated poly(thiophenylenesulfonic acid) from 4-(Methylsulfinyl)diphenyl sulfide demonstrates its potential in creating new polyaromatic electrolytes. These materials exhibit excellent water solubility, good water affinity, and high proton conductivity, which are crucial properties for applications in fuel cells and other electrochemical devices (Miyatake et al., 1997).
Environmental Remediation Techniques
Studies on the degradation and dechlorination of chlorophenols, including 4-chlorophenol, highlight the environmental significance of sulfide derivatives in treating pollutants. Pre-magnetized Fe-0/persulfate processes have shown enhanced degradation rates for chlorophenols, indicating the effectiveness of sulfide-related compounds in advanced oxidation processes for water treatment (Li et al., 2017).
Docking Studies and Crystal Structure Analysis
Research involving tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, demonstrates the utility of chlorophenyl sulfide derivatives in molecular docking studies. These studies are essential for understanding the orientation and interaction of molecules within enzyme active sites, offering insights into the development of new pharmaceuticals and COX-2 inhibitors (Al-Hourani et al., 2015).
properties
IUPAC Name |
1-chloro-4-[2-(methylsulfanylmethyl)phenyl]sulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClS2/c1-16-10-11-4-2-3-5-14(11)17-13-8-6-12(15)7-9-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYCIKIPTLYPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=C1SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 2-[(methylsulfanyl)methyl]phenyl sulfide |
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